![molecular formula C19H19N5O4S B11059056 2-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide](/img/structure/B11059056.png)
2-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains benzimidazole moieties, which are heterocyclic aromatic compounds.
- The compound’s name provides clues about its functional groups: an acetamide group, a sulfanyl (thiol) group, and two benzimidazole rings.
- Benzimidazoles have diverse applications, including pharmaceuticals, agrochemicals, and materials science.
2-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide: is a complex organic compound with a fascinating structure.
Preparation Methods
- The synthetic route involves several steps:
- Start with 2-aminobenzimidazole as the key precursor.
- React it with ethanedinitrile (malononitrile) to form the intermediate N-(1H-benzimidazol-2-yl)carbonylhydrazine dicyanide.
- Further reactions with various secondary amines (such as piperidine, morpholine, or piperazine) yield the desired compound.
- Industrial production methods may vary, but the key steps remain consistent.
Chemical Reactions Analysis
- The compound can undergo various reactions:
Nucleophilic substitution: The acetamide group can be modified.
Oxidation and reduction: The sulfur atom in the sulfanyl group may participate.
Ring-closure reactions: The benzimidazole rings can react with electrophiles.
- Common reagents include amines, acids, bases, and oxidizing agents.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry: Benzimidazole derivatives often exhibit biological activity. Researchers explore their potential as antiviral, antitumor, and antimicrobial agents.
Biochemistry: Investigating the compound’s interactions with enzymes and receptors.
Materials Science: Benzimidazole-based polymers for drug delivery or sensors.
Agrochemicals: Pesticides and fungicides containing benzimidazole moieties.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar compounds include other benzimidazole derivatives like 4-(1H-benzimidazol-2-yl)benzaldehyde , 2-(1-hydroxyethyl)benzimidazole , and 2-(2-aminophenyl)benzimidazole .
- Uniqueness lies in the combination of sulfanyl, acetamide, and benzimidazole functionalities.
Remember, this compound’s potential extends beyond its chemical structure—researchers continue to explore its applications and mechanisms
Properties
Molecular Formula |
C19H19N5O4S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]acetamide |
InChI |
InChI=1S/C19H19N5O4S/c1-27-13-5-6-14(28-2)17-16(13)23-19(24-17)29-9-15(25)20-8-10-3-4-11-12(7-10)22-18(26)21-11/h3-7H,8-9H2,1-2H3,(H,20,25)(H,23,24)(H2,21,22,26) |
InChI Key |
GGYVNDFQEKPZRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)N=C(N2)SCC(=O)NCC3=CC4=C(C=C3)NC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-(6-nitro-1,3-benzodioxol-5-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11058973.png)
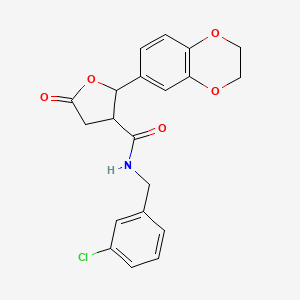
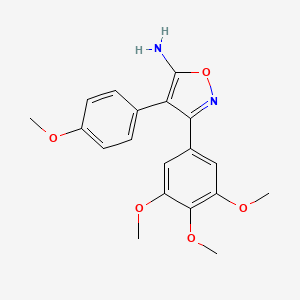
![methyl 4-[5-nitro-3,6-dioxo-1-(propan-2-yl)-2,3,4,5,6,7-hexahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoate](/img/structure/B11058986.png)
![6-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058993.png)
![4,9,15-trioxa-3,5,8,10,12,14,16-heptazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2,5,7,10,13-hexaene](/img/structure/B11059002.png)
![ethyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate](/img/structure/B11059009.png)
![ethyl [3-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-1H-pyrazol-1-yl]acetate](/img/structure/B11059011.png)
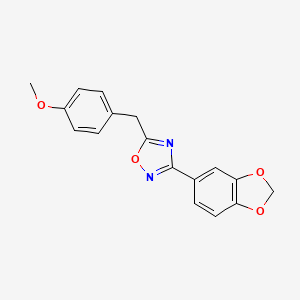
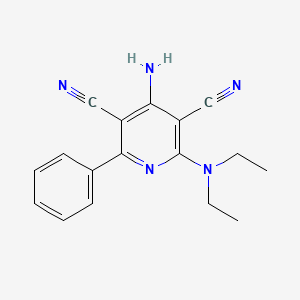

![5-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11059042.png)
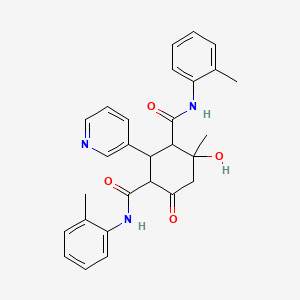
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione](/img/structure/B11059051.png)
